4-Ethylsalicylaldehyde

Beschreibung

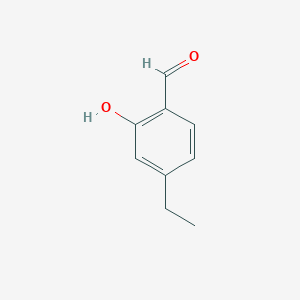

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKLSRUKZUYUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437026 | |

| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161876-64-8 | |

| Record name | 4-Ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylsalicylaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylsalicylaldehyde, with the CAS number 161876-64-8, is an aromatic aldehyde that is emerging as a significant building block in the fields of coordination chemistry and advanced organic synthesis.[1] Its unique structure, featuring a hydroxyl group ortho to the aldehyde functionality and an ethyl group at the para position, provides a versatile scaffold for the development of novel ligands and complex molecules. The presence of the electron-donating ethyl group can subtly influence the electronic properties and reactivity of the molecule, making it an interesting subject for research and a valuable tool in the design of functional materials and potential therapeutic agents.[2] This guide offers a comprehensive overview of 4-Ethylsalicylaldehyde, from its fundamental properties and synthesis to its applications in cutting-edge research.

Core Properties of 4-Ethylsalicylaldehyde

A clear understanding of the physicochemical properties of 4-Ethylsalicylaldehyde is fundamental for its effective use in research and synthesis. While extensive experimental data for this specific compound is not widely published, its core identifiers and some physical characteristics have been established.

| Property | Value | Source(s) |

| CAS Number | 161876-64-8 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [1] |

For comparative context, related salicylaldehyde derivatives exhibit the following properties:

| Compound | Melting Point | Boiling Point |

| Salicylaldehyde | -7 °C | 196-197 °C |

| 4-Methylsalicylaldehyde | 58-61 °C | - |

| 4-(Diethylamino)salicylaldehyde | 60-62 °C | - |

| 4-Ethylbenzaldehyde | - | 221 °C |

Note: The data in the comparative table is for related compounds and should be used for estimation purposes only.[3][4][5]

Synthesis of 4-Ethylsalicylaldehyde: A Regioselective Approach

The synthesis of salicylaldehydes can be achieved through various classical methods, such as the Reimer-Tiemann and Duff reactions.[6][7] However, these methods often suffer from low yields and a lack of regioselectivity, leading to mixtures of ortho and para isomers.[8][9] For a more controlled and efficient synthesis of 4-Ethylsalicylaldehyde, a magnesium-mediated ortho-formylation of 4-ethylphenol is the recommended approach. This method, based on the work of Casiraghi and Skattebøl, offers high regioselectivity for the ortho position and generally provides good to excellent yields.[10][11]

The causality behind this regioselectivity lies in the formation of a magnesium phenoxide intermediate. The magnesium ion coordinates to the phenolic oxygen and directs the electrophilic attack of formaldehyde to the adjacent ortho position. The use of a non-protic solvent and anhydrous conditions is crucial to prevent side reactions and ensure the stability of the reactive intermediates.[12]

Diagram of the Proposed Synthesis Pathway

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-methyl salicylaldehyde, 698-27-1 [thegoodscentscompany.com]

- 5. 4-(Diethylamino)salicylaldehyde CAS#: 17754-90-4 [m.chemicalbook.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. synarchive.com [synarchive.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 4-Ethylsalicylaldehyde

Introduction

4-Ethylsalicylaldehyde is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl group (-OH), a formyl group (-CHO), and an ethyl group (-CH₂CH₃). As a derivative of salicylaldehyde, it holds potential for applications in the synthesis of pharmaceuticals, fragrances, and as a ligand in coordination chemistry. A thorough structural elucidation and characterization are paramount for its quality control and for understanding its reactivity. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and characterization of 4-Ethylsalicylaldehyde. The insights provided herein are synthesized from established spectroscopic principles and comparative data from structurally related analogs to offer a predictive and explanatory framework for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Assignment Framework

To systematically interpret the spectroscopic data, it is crucial to first analyze the molecular structure of 4-Ethylsalicylaldehyde. The molecule possesses several distinct proton and carbon environments, which will give rise to characteristic signals in NMR spectroscopy. The functional groups will produce signature absorption bands in IR spectroscopy, and the overall structure will dictate the fragmentation pattern in mass spectrometry.

Caption: Labeled structure of 4-Ethylsalicylaldehyde for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For 4-Ethylsalicylaldehyde, we can predict the chemical shifts (δ) and splitting patterns based on the electronic effects of the substituents and by comparing with data from salicylaldehyde and 4-ethylbenzaldehyde.[1][2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -OH | ~11.0 | Singlet (broad) | - | 1H | The phenolic proton is strongly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[3] |

| -CHO | ~9.9 | Singlet | - | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current.[3] |

| H-6 | ~7.5 | Doublet | ~8.5 | 1H | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It is coupled to H-5. |

| H-5 | ~7.0 | Doublet of doublets | ~8.5, ~2.0 | 1H | Coupled to both H-6 and H-3. |

| H-3 | ~6.9 | Doublet | ~2.0 | 1H | This proton is ortho to the electron-donating hydroxyl group and meta to the aldehyde, appearing more upfield. It shows a small coupling to H-5. |

| -CH₂- | ~2.7 | Quartet | ~7.6 | 2H | The methylene protons are adjacent to the aromatic ring and are split into a quartet by the three methyl protons. |

| -CH₃ | ~1.2 | Triplet | ~7.6 | 3H | The methyl protons are split into a triplet by the two adjacent methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethylsalicylaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C7) | ~196 | The carbonyl carbon of an aromatic aldehyde is highly deshielded and typically appears in this region.[4] |

| C-OH (C2) | ~161 | The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.[5] |

| C-Et (C4) | ~151 | The ethyl group is an activating group, leading to a downfield shift for the carbon it is attached to. This effect is enhanced by its para position to the hydroxyl group. |

| C-H (C6) | ~137 | This carbon is ortho to the electron-withdrawing aldehyde group. |

| C-CHO (C1) | ~120 | The carbon atom to which the aldehyde group is attached. |

| C-H (C5) | ~118 | Aromatic CH carbon. |

| C-H (C3) | ~117 | This carbon is ortho to the electron-donating hydroxyl group, causing an upfield shift.[4] |

| -CH₂- (C8) | ~29 | Aliphatic carbon adjacent to the aromatic ring.[6] |

| -CH₃ (C9) | ~15 | Aliphatic methyl carbon.[6] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

-

Instrumentation: A 125 MHz (for a 500 MHz ¹H instrument) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3200-3400 | O-H stretch | Broad, Medium | The broadness is due to the strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.[7][8] |

| ~3000-3100 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| ~2850-2970 | Aliphatic C-H stretch | Medium | Corresponding to the C-H bonds of the ethyl group.[9] |

| ~2720, ~2820 | Aldehyde C-H stretch | Weak | Fermi resonance doublet, characteristic for aldehydes. |

| ~1665 | C=O stretch | Strong | The carbonyl stretching frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[7][10] |

| ~1580, ~1480 | C=C stretch | Strong-Medium | Aromatic ring skeletal vibrations. |

| ~1280 | C-O stretch | Strong | Phenolic C-O bond vibration.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the liquid or solid 4-Ethylsalicylaldehyde sample directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Weight: 150.18 g/mol

-

Exact Mass: 150.06808 Da

| m/z | Predicted Ion | Rationale for Fragmentation |

| 150 | [M]⁺ | The molecular ion peak. |

| 149 | [M-H]⁺ | Loss of a hydrogen atom, typically the aldehydic proton. A very common fragmentation for aromatic aldehydes.[11] |

| 121 | [M-CHO]⁺ or [M-C₂H₅]⁺ | Loss of the formyl radical (-CHO, 29 Da) or the ethyl radical (-C₂H₅, 29 Da). This is expected to be a major fragment.[12] |

| 93 | [M-CHO-CO]⁺ or [M-C₂H₅-CO]⁺ | Subsequent loss of carbon monoxide (CO, 28 Da) from the [M-29]⁺ fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 4-Ethylsalicylaldehyde in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to ensure separation from any impurities.

-

MS Conditions: Use a standard electron ionization energy of 70 eV. Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

-

Data Analysis: Identify the peak corresponding to 4-Ethylsalicylaldehyde in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 4-Ethylsalicylaldehyde is not based on a single technique but on the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the structural elucidation of 4-Ethylsalicylaldehyde.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 4-Ethylsalicylaldehyde. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, derived from fundamental principles and comparison with related molecules, offer a detailed and reliable reference for scientists. By following the described experimental protocols, researchers can obtain high-quality data, and by using the integrated analytical approach, they can confidently confirm the structure, purity, and identity of this compound, which is crucial for its application in research and development.

References

-

ResearchGate. (n.d.). Assignment of 1H-NMR spectrum for salicylaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Salicylaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half... Retrieved from [Link]

-

Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-325. Retrieved from [Link]

-

SpectraBase. (n.d.). Salicylaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000677 Salicylaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Salicylaldehyde, TMS derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N'-dibenzylethane-1,2-diamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-ethyl-. Retrieved from [Link]

-

MassBank. (n.d.). salicylaldehyde. Retrieved from [Link]

-

mzCloud. (2017). 4 Ethylbenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethyl-benzaldehyde - Optional[MS (GC)]. Retrieved from [Link]

-

Chegg.com. (2020). Solved C9H10O 4-ethylbenzaldehyde H NMR spectrum: Assign all. Retrieved from [Link]

-

Chegg.com. (2020). Solved C9H10O 4-ethylbenzaldehyde IR spectrum: Assign as. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-ethyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Salicylaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethyl-benzaldehyde - Optional[Vapor Phase IR]. Retrieved from [Link]

-

Brooks, C. J. W., & Morman, J. F. (1961). Infrared Spectra of Substituted Salicylaldehydes. Journal of the Chemical Society, 3372. Retrieved from [Link]

-

SpectraBase. (n.d.). salicylaldehyde, 3-thiosemicarbazone - Optional[13C NMR]. Retrieved from [Link]

-

ATB. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]

-

IISTE. (2016). Synthesis and Spectroscopic Studies of Some Macrocyclic Complexes Derived from Salicylaldehyde. Chemistry and Materials Research, 8(5). Retrieved from [Link]

-

Sroka, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2949–2962. Retrieved from [Link]

-

Lu, Y. H., et al. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 695-701. Retrieved from [Link]

Sources

- 1. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylbenzaldehyde(4748-78-1) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. bmse000677 Salicylaldehyde at BMRB [bmrb.io]

- 5. Salicylaldehyde(90-02-8) 13C NMR [m.chemicalbook.com]

- 6. 4-Ethylbenzaldehyde(4748-78-1) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. chegg.com [chegg.com]

- 10. 658. Infrared spectra of substituted salicylaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. massbank.eu [massbank.eu]

- 12. Benzaldehyde, 4-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 4-Ethylsalicylaldehyde in Common Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethylsalicylaldehyde, a key intermediate in advanced organic synthesis and coordination chemistry.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document outlines the theoretical principles governing the dissolution of 4-Ethylsalicylaldehyde in various common organic solvents. While specific quantitative data for this compound is not broadly published, this guide establishes a predictive framework based on its molecular structure and solubility data from analogous compounds. Crucially, we provide a detailed, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method, complete with workflows for analytical quantification via High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for assessing the solubility of 4-Ethylsalicylaldehyde in their work.

Introduction to 4-Ethylsalicylaldehyde and its Solubility

4-Ethylsalicylaldehyde (IUPAC Name: 4-ethyl-2-hydroxybenzaldehyde) is a bifunctional aromatic compound featuring a hydroxyl group and an aldehyde group ortho to each other on a benzene ring, with an ethyl substituent at the para position.[1] This unique arrangement of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (aldehyde), a nonpolar alkyl group, and an aromatic system imparts a nuanced solubility profile.

The solubility of a compound is a fundamental physicochemical property that dictates its utility in numerous applications:

-

In Synthesis: Solvent selection is critical for controlling reaction rates, equilibria, and the ease of product isolation and purification.

-

In Drug Development: Poor solubility is a major hurdle that can lead to low bioavailability and unpredictable in-vitro results.[2] Understanding solubility is essential for formulation and lead optimization.[3][4]

-

In Material Science: For applications like the development of fluorescent chemosensors or functional materials, solubility in specific media is paramount for processing and performance.[1]

This guide provides the theoretical and practical framework necessary to predict, measure, and understand the solubility of 4-Ethylsalicylaldehyde.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as an excellent predictive tool.[5][6]

Molecular Structure of 4-Ethylsalicylaldehyde:

-

Polar Features: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. The aldehyde (-CHO) group is polar and can act as a hydrogen bond acceptor. These features suggest solubility in polar solvents.

-

Nonpolar Features: The benzene ring and the ethyl (-CH₂CH₃) group are nonpolar (lipophilic). These features suggest solubility in nonpolar solvents.

The overall solubility in a given solvent will depend on the balance of these competing characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and aldehyde groups of 4-Ethylsalicylaldehyde, promoting solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. High solubility is often expected.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the nonpolar benzene ring and ethyl group via van der Waals forces. The polar functional groups will hinder dissolution, likely leading to lower solubility compared to polar solvents.[5]

Predictive Solubility Profile of 4-Ethylsalicylaldehyde

While exhaustive experimental data is not publicly available, a predictive solubility profile can be constructed based on the structural analysis above and published data for analogous compounds such as 4-hydroxybenzaldehyde and salicylaldehyde.[7][8][9] The following table summarizes the expected solubility at ambient temperature.

Disclaimer: This table is a predictive guide. Actual quantitative solubility must be determined experimentally using the protocol outlined in Section 4.0.

| Solvent Class | Solvent | Formula | Predicted Solubility | Rationale |

| Polar Protic | Methanol | CH₃OH | High | Strong hydrogen bonding with -OH and -CHO groups. |

| Ethanol | C₂H₅OH | High | Strong hydrogen bonding with -OH and -CHO groups. | |

| Water | H₂O | Low / Sparingly Soluble | The nonpolar ethyl group and benzene ring limit solubility despite hydrogen bonding capabilities.[8] | |

| Polar Aprotic | Acetone | C₃H₆O | Very High | Strong dipole-dipole interactions and hydrogen bond acceptance.[9] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Very High | Highly polar solvent, excellent hydrogen bond acceptor.[9][10] | |

| Acetonitrile | C₂H₃N | Moderate | Polar, but a weaker hydrogen bond acceptor than ketones or DMF.[9] | |

| Ethyl Acetate | C₄H₈O₂ | High | Good balance of polarity and non-polar character, effective hydrogen bond acceptor.[9] | |

| Nonpolar | Toluene | C₇H₈ | Moderate to Low | Solubilizing effect of the aromatic ring (π-π stacking) is counteracted by the polar groups.[9] |

| Hexane | C₆H₁₄ | Very Low / Insoluble | Strong solute-solute interactions (from polar groups) are not overcome by weak van der Waals forces.[5] |

Experimental Determination of Thermodynamic Solubility

For definitive and reliable solubility data, an experimental approach is required. The Shake-Flask Method is the gold-standard for determining thermodynamic (equilibrium) solubility and is highly recommended.[4]

Core Principles & Self-Validation

The method relies on allowing a suspension of the compound in the solvent to reach equilibrium, at which point the concentration of the dissolved compound in the supernatant is measured. The protocol is self-validating: if the measured concentration is consistent across multiple time points (e.g., 24 and 48 hours), it confirms that equilibrium has been reached.[11] The use of a saturated solution ensures the result represents the true thermodynamic solubility limit.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

Materials:

-

4-Ethylsalicylaldehyde (solid powder)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Autosampler vials for analysis

Procedure:

-

Preparation of the Suspension: Add an excess amount of solid 4-Ethylsalicylaldehyde to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.[4] For example, start with ~10-20 mg of solid.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.[12]

-

Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate vigorously. The agitation time is critical; an initial incubation of 24 hours is recommended.[11]

-

Equilibrium Verification (Trustworthiness Pillar): To ensure equilibrium has been reached, a second time point is advisable. After the initial 24 hours, take a sample for analysis. Allow the remaining suspension to continue agitating for another 24 hours (48 hours total) and take a second sample. If the solubility values from the 24h and 48h samples are within acceptable variance (e.g., <5%), equilibrium can be considered achieved.[11]

-

Sample Preparation for Analysis: a. Remove the vial from the shaker and let it stand for at least 30 minutes to allow undissolved solids to sediment. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. This step is crucial to remove any microscopic, undissolved particles.[3]

-

Dilution: Based on the expected solubility, perform an accurate serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

Analytical Quantification

The concentration of 4-Ethylsalicylaldehyde in the final diluted filtrate can be determined using HPLC or UV-Vis spectroscopy.[13]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. A reverse-phase (RP-HPLC) method is suitable for salicylaldehyde derivatives.[14][15][16]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water, often with a small amount of acid like phosphoric or formic acid to ensure the phenolic proton remains protonated.[14] A starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to a wavelength of high absorbance for the molecule (e.g., ~280 nm or ~330 nm).[17]

-

Calibration: Prepare a series of standard solutions of 4-Ethylsalicylaldehyde of known concentrations in the chosen solvent. Run these standards to generate a calibration curve of peak area versus concentration. The concentration of the unknown sample is then determined by interpolation from this curve.

B. UV-Visible (UV-Vis) Spectroscopy

This method is faster but less specific than HPLC. It is suitable if 4-Ethylsalicylaldehyde is the only absorbing species in the solution.

-

Wavelength Selection: Scan a dilute solution of 4-Ethylsalicylaldehyde in the chosen solvent from ~200-400 nm to identify the wavelength of maximum absorbance (λ_max). Salicylaldehyde derivatives typically show strong absorbance.[18][19]

-

Calibration: Prepare a series of standard solutions of known concentration and measure the absorbance of each at λ_max. Create a calibration curve by plotting absorbance versus concentration (Beer's Law plot).

-

Sample Measurement: Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration.

Data Analysis and Interpretation

-

Use the linear regression equation from your calibration curve (y = mx + c, where y is the analytical signal and x is concentration) to calculate the concentration of your diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

-

Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Potential Sources of Error:

-

Temperature Fluctuations: Solubility is temperature-dependent. Maintain strict temperature control during equilibration.

-

Solvent Evaporation: Ensure vials are tightly sealed.

-

Incomplete Equilibration: Use multiple time points to verify that equilibrium has been reached.[11]

-

Inaccurate Dilutions: Use calibrated volumetric glassware for all dilutions.

-

Carry-over of Solids: Inadequate filtration will lead to erroneously high solubility measurements.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of 4-Ethylsalicylaldehyde. By combining theoretical principles with a detailed, validated experimental protocol, researchers can confidently generate the precise solubility data required for their work. The shake-flask method, coupled with a reliable analytical technique like HPLC, remains the authoritative approach for obtaining high-quality, reproducible results essential for advancing research and development in chemistry and pharmaceutical sciences.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Slideshare. (2017). solubility experimental methods.pptx. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

SIELC Technologies. Separation of Salicylaldehyde on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (2014). HPLC detection of external standards for salicylaldehyde and its... [Link]

-

Masaryk University. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. [Link]

-

Defense Technical Information Center. (1982). Methods Development. [Link]

-

Farmacia Journal. (2007). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. [Link]

-

PubChem. 4-Ethylbenzaldehyde. [Link]

-

ResearchGate. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. [Link]

-

PubMed. (2006). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. [Link]

-

PubChem. 4-Hydroxymethylsalicylaldehyde. [Link]

-

ResearchGate. (2021). (a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain...). [Link]

-

ResearchGate. (2009). Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. [Link]

-

PubMed. (2009). Kinetic study of the electrochemical oxidation of salicylic acid and salicylaldehyde using UV/vis spectroscopy and multivariate calibration. [Link]

-

PubChem. 4-Hydroxybenzaldehyde. [Link]

-

PubChem. Salicylaldehyde. [Link]

-

ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

ResearchGate. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

-

ResearchGate. (2016). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. Separation of Salicylaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways | Masaryk University [muni.cz]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic study of the electrochemical oxidation of salicylic acid and salicylaldehyde using UV/vis spectroscopy and multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Ethylsalicylaldehyde: A Roadmap for Researchers

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-Ethylsalicylaldehyde. As of the latest literature review, a definitive crystal structure for this specific compound is not publicly available. Therefore, this document serves as both a detailed procedural manual and a predictive guide for researchers, scientists, and drug development professionals who may be the first to elucidate its solid-state architecture. By leveraging established methodologies and drawing parallels from structurally related, well-characterized salicylaldehyde derivatives, we present a complete roadmap from synthesis to in-depth structural interpretation.

Introduction: The Significance of Salicylaldehydes in a Crystallographic Context

Salicylaldehydes are a class of organic compounds that are not only pivotal intermediates in organic synthesis but also hold significant interest in medicinal chemistry and materials science.[1][2] Their derivatives are known to form a variety of Schiff bases and coordination complexes with diverse biological activities, including anticancer and antimicrobial properties. The precise arrangement of atoms in the crystalline state, dictated by intermolecular forces, governs the material's bulk properties such as solubility, stability, and bioavailability. A thorough crystal structure analysis of 4-Ethylsalicylaldehyde is therefore a critical step in understanding its physicochemical behavior and unlocking its full potential in drug design and development.

This guide will navigate the reader through the essential stages of a complete crystallographic study, emphasizing the causality behind experimental choices and adhering to the principles of scientific integrity.

Synthesis and Crystallization of 4-Ethylsalicylaldehyde

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 4-Ethylsalicylaldehyde

The Reimer-Tiemann reaction is a classic and effective method for the ortho-formylation of phenols to produce salicylaldehydes. This reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base. While several methods for salicylaldehyde synthesis exist, the Reimer-Tiemann reaction offers a reliable route.[3]

Experimental Protocol: Modified Reimer-Tiemann Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-ethylphenol in a suitable solvent such as ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base, like sodium hydroxide, to the stirred solution at room temperature.

-

Chloroform Addition: Heat the mixture to 60-70°C and add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to neutralize the excess base and precipitate the product.

-

Purification: The crude 4-Ethylsalicylaldehyde can be purified by steam distillation or column chromatography on silica gel to yield a high-purity product. The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Crystallization

The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal conditions are typically determined through systematic screening.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of 4-Ethylsalicylaldehyde in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Solution

Once suitable single crystals are obtained, their atomic structure can be determined using X-ray crystallography.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of data collection, systematically rotating the crystal to capture a complete dataset.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Workflow for Crystal Structure Determination:

Caption: Experimental workflow for the crystal structure analysis of 4-Ethylsalicylaldehyde.

Predicted Molecular and Crystal Structure of 4-Ethylsalicylaldehyde

Based on the known structures of related salicylaldehydes, we can predict the key structural features of 4-Ethylsalicylaldehyde.

Molecular Geometry

The molecule is expected to be largely planar, with the aldehyde and hydroxyl groups being coplanar with the benzene ring. An intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen is a hallmark of salicylaldehydes and is anticipated to be a dominant feature. This interaction leads to the formation of a pseudo-six-membered ring, which enhances the planarity and stability of the molecule.

| Predicted Geometric Parameters | Value | Justification |

| O-H···O intramolecular H-bond distance | ~1.8 - 2.0 Å | Typical for salicylaldehydes |

| C=O bond length | ~1.22 Å | Standard for an aldehyde |

| C-O (hydroxyl) bond length | ~1.35 Å | Typical for a phenolic C-O bond |

| Torsion angle (C-C-C=O) | ~0° | Planarity due to conjugation and H-bonding |

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 4-Ethylsalicylaldehyde are likely to pack in a manner that maximizes van der Waals interactions and potentially forms intermolecular hydrogen bonds. Given the presence of a hydroxyl group, weak O-H···O intermolecular hydrogen bonds might be observed, leading to the formation of dimers or chains. The ethyl group, being non-polar, will likely participate in hydrophobic interactions.

Potential Intermolecular Interactions:

Caption: Diagram illustrating potential key intermolecular interactions in the crystal lattice of 4-Ethylsalicylaldehyde.

Relevance to Drug Development

A detailed understanding of the crystal structure of 4-Ethylsalicylaldehyde is paramount for its development as a potential therapeutic agent or as a scaffold for new drugs.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can significantly impact its therapeutic efficacy. A thorough crystallographic study can identify and characterize different polymorphs.

-

Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure can inform the design of new derivatives with improved biological activity. For instance, understanding the hydrogen bonding network can guide modifications to enhance target binding.

-

Formulation Development: The solid-state properties derived from the crystal structure are crucial for designing stable and effective drug formulations.

Conclusion

While the definitive crystal structure of 4-Ethylsalicylaldehyde awaits experimental determination, this guide provides a robust and comprehensive framework for its analysis. By following the outlined procedures for synthesis, crystallization, and data analysis, and by considering the predicted structural features based on related compounds, researchers will be well-equipped to undertake this investigation. The elucidation of this structure will undoubtedly contribute valuable knowledge to the fields of crystallography, medicinal chemistry, and materials science.

References

- Koo, C. H., et al. (1977). Journal of the Korean Chemical Society, 21(3), 123-130.

- Bindu, P., et al. (1998). Applied Organometallic Chemistry, 12(10-11), 735-741.

- Dilović, I., et al. (2008). Bioorganic & Medicinal Chemistry, 16(10), 5567-5575.

- Chen, D., et al. (2004). Journal of Inorganic Biochemistry, 98(12), 2135-2142.

- Shi, L., et al. (2009). European Journal of Medicinal Chemistry, 44(11), 4486-4494.

- Groom, C. R., et al. (2016).

- Aneesrahman, K. T., et al. (2018).

-

Nejati, M., Moradi, A., & Kalantari, M. (n.d.). Synthesis of Salicylaldehyde from Para-formaldehyde. TSI Journals. [Link]

Sources

- 1. Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]

Foreword: The Imperative of Purity in Chemical Synthesis

An In-Depth Technical Guide to the Purity Assessment of Synthesized 4-Ethylsalicylaldehyde

In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the final product is not merely a molecule but a testament to precision and control. 4-Ethylsalicylaldehyde, a key intermediate in the synthesis of complex molecules, ligands, and active pharmaceutical ingredients (APIs), is no exception. Its purity is a critical quality attribute, directly influencing the yield, impurity profile, and ultimate safety and efficacy of the final drug substance. This guide provides an in-depth exploration of the multifaceted analytical strategies required to rigorously assess the purity of synthesized 4-Ethylsalicylaldehyde. We will move beyond procedural lists to dissect the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and regulatory compliance.

The Synthetic Landscape: Anticipating the Impurity Profile

A robust purity assessment begins with a thorough understanding of the synthetic route. The choice of synthesis directly dictates the likely impurities that must be targeted for separation and quantification. While various methods exist for the ortho-formylation of phenols, a common approach is the Reimer-Tiemann reaction , which involves the reaction of a phenol (3-ethylphenol) with chloroform in a basic solution.[1] Another relevant method is the Duff reaction or formylation using paraformaldehyde with a magnesium methoxide complex.[2][3]

Understanding these pathways allows us to anticipate a spectrum of potential impurities, which is the first step in developing a specific and meaningful analytical strategy.

Table 1: Potential Impurities in 4-Ethylsalicylaldehyde Synthesis

| Impurity Class | Potential Species | Typical Origin |

| Starting Materials | 3-Ethylphenol | Incomplete reaction. |

| Reagents | Chloroform, Paraformaldehyde, Toluene | Residual solvents from reaction or workup. |

| Isomeric By-products | 2-Ethyl-4-hydroxybenzaldehyde | Incomplete regioselectivity during formylation. |

| Related By-products | Di-formylated products | Over-reaction or harsh reaction conditions. |

| Intermediates | Dichloromethyl-phenoxide adducts | Incomplete hydrolysis in the Reimer-Tiemann reaction. |

| Degradation Products | 4-Ethylsalicylic acid | Oxidation of the aldehyde functional group upon storage. |

This predictive approach is fundamental. An analytical method is only as good as its ability to separate the analyte of interest from the components that are most likely to be present.

The Cornerstone of Purity Analysis: Chromatographic Separation

Chromatographic techniques are indispensable for separating and quantifying impurities, providing a detailed picture of the sample's composition.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile and thermally stable compound like 4-Ethylsalicylaldehyde, reverse-phase HPLC is the method of choice for routine purity analysis and impurity profiling.[4][5] The causality here is clear: the technique's high resolution, reproducibility, and the ability to analyze the compound without derivatization make it ideal for a quality control environment.

The use of a Photodiode Array (PDA) detector is critical for method validation and trustworthiness.[6] A PDA detector acquires the UV-Vis spectrum for every point in the chromatogram, enabling peak purity analysis. This allows us to verify if a single chromatographic peak corresponds to a single component, a crucial test for specificity.[6]

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its versatility in retaining moderately polar organic compounds.[4]

-

Mobile Phase Preparation: A gradient elution is employed for optimal separation of impurities with varying polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape and suppresses ionization of the phenolic hydroxyl group.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Gradient: 30% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

-

Injection Volume: 10 µL.

-

PDA Detection: Wavelength of maximum absorbance (λmax) for 4-Ethylsalicylaldehyde (e.g., ~255 nm) for quantification, with a full spectral scan from 200-400 nm for peak purity analysis.

-

-

Sample Preparation: Prepare a stock solution of the synthesized 4-Ethylsalicylaldehyde in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).

-

Data Analysis: Purity is typically calculated using an area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. This result must be corrected using relative response factors for identified impurities for an accurate mass balance.

Caption: HPLC-PDA analysis workflow from sample preparation to final report.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful complementary technique, particularly for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products.[7][8] The coupling with a mass spectrometer provides unequivocal identification of separated components based on their mass fragmentation patterns.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

-

Column Selection: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for its ability to separate compounds based on boiling point.[9]

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This program ensures the elution of both volatile solvents and the higher-boiling analyte.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500. This range covers the expected fragment ions of the analyte and potential impurities.

-

-

Sample Preparation: Dilute the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

-

Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using peak area percent or by creating a calibration curve with certified standards if available.

The Gold Standard of Purity: Quantitative NMR (qNMR)

While chromatography provides a relative purity value (area %), Quantitative Nuclear Magnetic Resonance (qNMR) offers a route to determine absolute purity.[10][11] It is a primary ratio method, meaning it can determine the purity of a substance without needing a reference standard of that same substance.[5] Instead, it relies on a certified internal standard of known purity.

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12][13] By comparing the integral of a unique proton signal from the analyte to a unique proton signal from a known mass of a high-purity internal standard, the absolute purity of the analyte can be calculated.

-

Selection of Internal Standard: Choose a standard with high purity (>99.9%), stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the internal standard into a vial.

-

Accurately weigh approximately 20-30 mg of the synthesized 4-Ethylsalicylaldehyde into the same vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.

-

Transfer an aliquot to a high-precision 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Ensure acquisition parameters are optimized for quantification: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) is critical to ensure complete magnetization recovery between scans.

-

Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

-

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved, unique proton signal for the analyte (e.g., the aldehyde proton at ~9.8 ppm) and a unique signal for the internal standard.

-

-

Purity Calculation: The purity (P) of the analyte is calculated using the following equation[13]:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

-

I: Integral value

-

N: Number of protons for the integrated signal

-

M: Molar mass

-

m: Mass

-

P: Purity of the standard

-

Caption: Step-by-step workflow for qNMR purity determination.

Orthogonal and Confirmatory Methods

A self-validating system of protocols relies on using multiple, orthogonal techniques that measure the same attribute via different principles.

Structural Confirmation

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure. The ¹H NMR spectrum of 4-Ethylsalicylaldehyde should show characteristic signals for the aldehyde proton (~9.8 ppm), the phenolic proton (~11.0 ppm), aromatic protons with specific splitting patterns, and the ethyl group (a quartet and a triplet).[3][14]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch (~3200 cm⁻¹), an aromatic C=C stretch (~1600 cm⁻¹), and a strong C=O stretch for the conjugated aldehyde (~1660 cm⁻¹).[9][15]

-

Mass Spectrometry (MS): Confirms the molecular weight via the molecular ion peak (M⁺) and provides structural information through fragmentation patterns.[9]

Bulk Purity Analysis

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the purity of a crystalline solid by measuring its melting point depression.[16] According to the van't Hoff equation, impurities lower and broaden the melting range of a pure substance.[17] DSC provides an excellent orthogonal check on the purity value obtained by chromatography, as it is sensitive to total mole fraction of eutectic impurities.[18]

Method Validation: Ensuring Trustworthiness

For use in drug development, any analytical method for purity determination must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[19][20] Validation provides documented evidence that the method is suitable for its intended purpose.[21]

Table 2: Key Validation Parameters for a Purity Method (ICH Q2(R2))

| Parameter | Definition & Purpose |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[22] Demonstrated by peak purity analysis (PDA) and analysis of spiked samples. |

| Accuracy | The closeness of the test results to the true value.[20] Determined by assaying a sample of known purity or by spiking with known amounts of impurities. |

| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).[22] |

| Linearity | The ability to obtain results that are directly proportional to the concentration of the analyte over a given range.[4] |

| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. |

| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. |

| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantified.[6] |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). |

Conclusion

The purity assessment of synthesized 4-Ethylsalicylaldehyde is not a single measurement but a comprehensive investigation. It requires an intelligent application of orthogonal analytical techniques, beginning with a fundamental understanding of the synthetic process to predict potential impurities. A combination of high-resolution separation by HPLC-PDA, definitive identification by GC-MS, and absolute quantification by qNMR provides a powerful, self-validating system. Each protocol, grounded in established scientific principles and validated against rigorous regulatory standards, contributes to the final, authoritative statement of purity—a critical step in the journey from laboratory synthesis to a safe and effective final product.

References

-

ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

-

Patel, D. et al. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

-

Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

-

RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

-

Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]

-

Mahajan, S., & Singh, I. P. (2012). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]

-

Organic Primary Standards Group. (n.d.). Quantitative NMR. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

-

Slideshare. (n.d.). ICH- Q3 Impurity. [Link]

-

ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

-

K.K. K, et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. [Link]

-

SIELC Technologies. (n.d.). Separation of Salicylaldehyde on Newcrom R1 HPLC column. [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]

-

Kumar, S. (2020). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 13(01), 142-151. [Link]

-

ResearchGate. (2016). Accurate determination of purity for organic compounds using adiabatic calorimetry. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]

-

Dolan, J. W. (2002). Analytical Method Validation: Back to Basics, Part II. LCGC International, 15(3), 14-18. [Link]

-

Książczak, A., Książczak, T., & Zielenkiewicz, T. (2004). Influence of purity on the thermal stability of solid organic compounds. Journal of Thermal Analysis and Calorimetry, 77, 233–242. [Link]

-

Crișan, R., & Modra, D. (n.d.). THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS. [Link]

-

Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Talele, P. P. (n.d.). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

ResearchGate. (n.d.). The reactions of salicylaldehyde production. [Link]

-

Gawlik-Dziki, U., et al. (2007). Chromatographic analysis of salicylic compounds in different species of the genus Salix. Journal of Separation Science, 30(18), 3166-3172. [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. [Link]

-

Scribd. (n.d.). Synthesis of Salicylaldehyde. [Link]

-

TWGHs Kap Yan Directors' College. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. [Link]

-

ResearchGate. (2015). 4-Methoxysalicylaldehyde: Spectroscopic and computational investigations. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

- Google Patents. (n.d.).

-

Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. [Link]

- Google Patents. (n.d.). Process for the selective synthesis of salicylaldehydes - US3972945A.

- Google Patents. (n.d.). Synthesis method of salicylaldehyde - CN117164444B.

-

Unknown. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

Sources

- 1. hkasme.org [hkasme.org]

- 2. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rssl.com [rssl.com]

- 13. emerypharma.com [emerypharma.com]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. mt.com [mt.com]

- 17. akjournals.com [akjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. database.ich.org [database.ich.org]

- 20. wjarr.com [wjarr.com]

- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 22. elementlabsolutions.com [elementlabsolutions.com]

An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Ethylsalicylaldehyde

This guide provides a comprehensive technical overview of the chemical stability and optimal storage conditions for 4-Ethylsalicylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity and longevity of this valuable compound. We will explore the molecular characteristics that govern its stability, potential degradation pathways, and a systematic approach to its handling and storage, ensuring its suitability for downstream applications in synthesis and research.

Introduction: The Chemical Identity and Significance of 4-Ethylsalicylaldehyde

4-Ethylsalicylaldehyde is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at the ortho-position and an ethyl group at the para-position. Its structure, combining a reactive aldehyde, a phenolic hydroxyl group, and an alkyl substituent, makes it a versatile intermediate in organic synthesis. It serves as a key building block for the synthesis of Schiff bases, ligands for coordination chemistry, and more complex heterocyclic structures with potential applications in pharmaceuticals and materials science.[1] The ethyl group at the 4-position can modulate the electronic and steric properties of the molecule, influencing the reactivity and stability of its derivatives.[1]

The inherent reactivity of the aldehyde and phenol functionalities, however, also predisposes the molecule to potential degradation, making a thorough understanding of its chemical stability paramount for its effective use. This guide will provide the necessary framework for assessing and maintaining the quality of 4-Ethylsalicylaldehyde.

Intrinsic Chemical Stability and Potential Degradation Pathways

The chemical stability of 4-Ethylsalicylaldehyde is governed by the interplay of its functional groups. The product is generally stable under standard ambient conditions (room temperature) when protected from light and air.[2] However, exposure to more extreme conditions can initiate degradation. The primary modes of degradation for phenolic aldehydes like 4-Ethylsalicylaldehyde are oxidation and, to a lesser extent, certain light-induced reactions.

Oxidative Degradation

Oxidation is a significant degradation pathway for 4-Ethylsalicylaldehyde due to the presence of both a readily oxidizable aldehyde group and a phenolic hydroxyl group which activates the aromatic ring.[3]

-

Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized to a carboxylic acid. In the case of 4-Ethylsalicylaldehyde, this would result in the formation of 4-Ethylsalicylic acid . This is a common degradation pathway for aldehydes, particularly in the presence of oxidizing agents or even atmospheric oxygen over extended periods.[4]

-

Oxidation of the Phenolic Group (Dakin-type Reaction): The phenolic hydroxyl group, in the presence of an oxidizing agent like hydrogen peroxide, can lead to the formation of a catechol derivative through a process analogous to the Dakin reaction.[5] This would result in the formation of 4-Ethylcatechol .

-

Radical-Mediated Oxidation: Free radical initiators can also promote oxidative degradation, potentially leading to a variety of products through complex reaction mechanisms.[3]

Photodegradation

Aromatic aldehydes and phenols can be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of colored impurities and a decrease in purity. The specific photolytic degradation products of 4-Ethylsalicylaldehyde have not been extensively reported, but it is a critical parameter to consider for long-term storage.

Hydrolytic Stability

The core structure of 4-Ethylsalicylaldehyde does not contain functional groups that are readily susceptible to hydrolysis under neutral pH conditions. However, in strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated.

The following diagram illustrates the most probable degradation pathways for 4-Ethylsalicylaldehyde under stress conditions.

Caption: Potential degradation pathways of 4-Ethylsalicylaldehyde under various stress conditions.

Recommended Storage and Handling Conditions

To maintain the purity and stability of 4-Ethylsalicylaldehyde, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place.[5][6] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[6] | Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation. |

| Light | Protect from light.[5] | Prevents photolytic degradation. Use of amber glass or opaque containers is advised. |

| Container | Keep container tightly closed.[2][6] | Prevents ingress of moisture and air. |

| Moisture | Store in a dry place.[2] | Prevents potential moisture-mediated degradation and clumping of the solid. |

| Ventilation | Store in a well-ventilated place.[5] | General laboratory safety practice for handling chemicals. |

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases, metals.[5] | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocol: Forced Degradation Study of 4-Ethylsalicylaldehyde

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9] The following is a detailed protocol for conducting such a study on 4-Ethylsalicylaldehyde.

Objective

To investigate the stability of 4-Ethylsalicylaldehyde under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as mandated by ICH guidelines and to facilitate the development of a stability-indicating HPLC method.[4][6]

Materials and Reagents

-

4-Ethylsalicylaldehyde (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% v/v

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase adjustment)

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Caption: Experimental workflow for the forced degradation study of 4-Ethylsalicylaldehyde.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of 4-Ethylsalicylaldehyde in methanol at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl. Reflux at 60°C for 8 hours.

-

After the specified time, cool the solutions to room temperature and neutralize with an appropriate volume of NaOH solution. Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Reflux at 60°C for 8 hours.

-

After the specified time, cool the solutions to room temperature and neutralize with an appropriate volume of HCl solution. Dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of solid 4-Ethylsalicylaldehyde in an oven at 80°C for 48 hours. After exposure, dissolve a known weight of the solid in methanol to prepare a solution for HPLC analysis.

-

Solution State: Keep 2 mL of the stock solution in an oven at 80°C for 48 hours. After exposure, cool and dilute with mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Solid State: Spread a thin layer of solid 4-Ethylsalicylaldehyde in a petri dish and expose it to a combination of UV (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Prepare a solution for HPLC analysis.

-

Solution State: Expose 2 mL of the stock solution in a quartz cuvette to UV and visible light. Prepare a control sample wrapped in aluminum foil. Analyze both samples by HPLC.

-

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed to separate 4-Ethylsalicylaldehyde from its potential degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., around 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by its ability to resolve the degradation products from the parent peak in the forced degradation samples.

Summary of Expected Outcomes and Data Interpretation

The forced degradation study will provide critical information on the stability of 4-Ethylsalicylaldehyde. The results from the HPLC analysis of the stressed samples should be tabulated to compare the extent of degradation under different conditions.

| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products |

| Acid Hydrolysis | 1 M HCl, 60°C | 8 hours | Minimal degradation expected, but potential for minor byproducts. |

| Base Hydrolysis | 1 M NaOH, 60°C | 8 hours | Potential for some degradation, though the primary structure is relatively stable. |

| Oxidation | 3% H₂O₂, RT | 24 hours | Significant degradation expected, primarily to 4-Ethylsalicylic acid and 4-Ethylcatechol. |

| Thermal (Solid) | 80°C | 48 hours | Potential for some degradation, likely oxidative if air is present. |

| Photolytic (Solution) | UV/Vis Light | Per ICH Q1B | Formation of various, potentially colored, impurities. |

The identification of the degradation products, ideally through LC-MS, will confirm the proposed degradation pathways. This information is invaluable for establishing appropriate specifications for the purity of 4-Ethylsalicylaldehyde and for developing robust formulations.

Conclusion